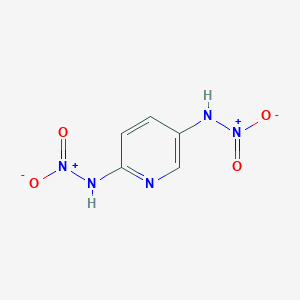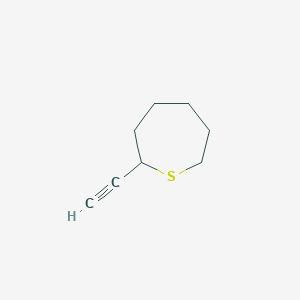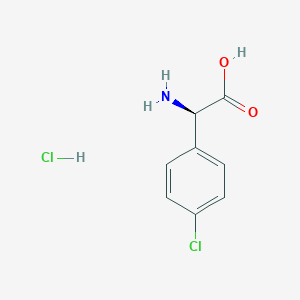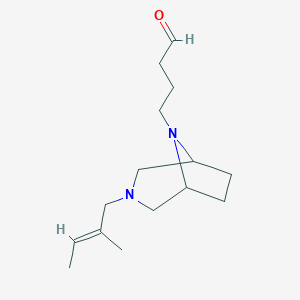
N-(5-Nitramidopyridin-2-yl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Nitramidopyridin-2-yl)nitramide, commonly known as NPDN, is a highly reactive compound that has been gaining attention in the field of chemical synthesis and scientific research. It is a member of the nitramide family, which is known for its explosive properties and has been extensively studied for its potential use as an energetic material. NPDN has been found to be a highly versatile compound that can be easily synthesized and used in a variety of applications, ranging from chemical synthesis to biomedical research.
Mécanisme D'action
The mechanism of action of NPDN is based on its highly reactive nitramide group, which is capable of undergoing a variety of chemical reactions. It has been found to be a powerful oxidizing agent, capable of oxidizing a variety of organic compounds. It has also been found to be capable of undergoing nitration reactions, which can be used to introduce new functional groups into organic molecules.
Biochemical and Physiological Effects:
While NPDN has not been extensively studied for its biochemical and physiological effects, it is known to be a highly reactive compound that can potentially cause damage to living cells. It is therefore important to handle NPDN with care and to use appropriate safety precautions when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPDN is its versatility and ease of synthesis. It can be easily synthesized using relatively simple reaction conditions and can be used in a variety of applications. However, one of the limitations of NPDN is its highly reactive nature, which can make it difficult to handle and store. It is also important to note that NPDN is an explosive compound and should be handled with extreme caution.
Orientations Futures
There are many potential future directions for research on NPDN. One promising area of research is in the development of new synthetic methods using NPDN as a powerful oxidizing agent. Another area of research is in the development of new materials using NPDN as a building block. Additionally, there is potential for NPDN to be used in biomedical research, although more studies are needed to determine its safety and efficacy in this context. Overall, NPDN is a highly versatile compound with a wide range of potential applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of NPDN is a relatively simple process that involves the reaction of 5-nitramidopyridine with nitric acid. The reaction is typically carried out in a solvent such as acetic acid or acetonitrile, and the resulting product is purified using a variety of techniques such as recrystallization or column chromatography. The yield of NPDN can vary depending on the reaction conditions and the purity of the starting materials, but typically ranges from 60-80%.
Applications De Recherche Scientifique
NPDN has been found to be a highly versatile compound that can be used in a variety of scientific research applications. One of the most promising areas of research is in the field of chemical synthesis, where NPDN can be used as a powerful oxidizing agent to facilitate the synthesis of complex organic compounds. It has also been used in the synthesis of new materials, such as metal-organic frameworks and porous polymers.
Propriétés
Numéro CAS |
103769-76-2 |
|---|---|
Nom du produit |
N-(5-Nitramidopyridin-2-yl)nitramide |
Formule moléculaire |
C5H5N5O4 |
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
N-(5-nitramidopyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-5(6-3-4)8-10(13)14/h1-3,7H,(H,6,8) |
Clé InChI |
OSUTXBMBWIMQBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
SMILES canonique |
C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-] |
Synonymes |
3-Pyridinamine,1,6-dihydro-N-nitro-6-(nitroimino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)





![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)